
1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2 It is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-2-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.
Oxidation Reactions: The propan-2-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one (C12H12ClF3O2) is an organic compound with a chloro group, an ethyl group, and a trifluoromethoxy group attached to a phenyl ring, along with a propanone backbone. The trifluoromethoxy group enhances its reactivity and solubility in various solvents, making it useful in multiple chemical applications.
Use as a Bioactive Compound
Interaction studies have indicated that this compound can act as an electrophile, reacting with nucleophilic sites on biological molecules, which can lead to enzyme inhibition or modulation of cellular processes.
Potential in Drug Development
The compound has been investigated for its role in enzyme inhibition and protein-ligand interactions, making it potentially crucial in drug development. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.
Use in Organic Synthesis
The trifluoromethoxy group significantly influences the compound's electronic properties, making it valuable in organic synthesis and medicinal chemistry. Its reactivity is primarily due to the chloro and trifluoromethoxy groups, which can participate in nucleophilic substitution reactions, where the chloro group can be replaced by nucleophiles under basic conditions. It may also undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group, which can influence the orientation of further substitutions on the aromatic ring.
Potential Antimicrobial Applications
Research indicates that 1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one exhibits antimicrobial properties, with in vitro studies demonstrating its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Potential Anticancer Applications
The compound has been studied for its anticancer potential, with preliminary data suggesting it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the trifluoromethoxy group may enhance its interaction with specific molecular targets involved in cancer cell survival and proliferation.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethoxy groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-methyl-2-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-1-(4-ethyl-2-(methoxy)phenyl)propan-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one, with the molecular formula C12H12ClF3O2 and a molecular weight of 280.67 g/mol, is an organic compound notable for its complex structure that includes a chloro group, an ethyl substituent, and a trifluoromethoxy group attached to a phenyl ring. The presence of the trifluoromethoxy group enhances its lipophilicity and potential biological activity, making it an interesting subject for pharmaceutical research.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar trifluoromethoxy functionalities often demonstrate enhanced interactions with biological targets, which may contribute to their effectiveness against various microbial strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed that the unique trifluoromethoxy group may enhance its interaction with specific cancer cell targets, potentially leading to increased efficacy in inhibiting tumor growth. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics.
The proposed mechanism of action involves the inhibition of key enzymes or pathways critical for cancer cell survival and proliferation. For instance, studies have shown that compounds with similar structures can interfere with mitotic processes in centrosome-amplified cancer cells, leading to multipolar spindle formation and subsequent cell death.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one | C12H12ClF3O | Similar structure; studied for antimicrobial properties |
1-Chloro-1-(4-fluorophenyl)propan-2-one | C11H12ClF | Lacks trifluoromethoxy group; reduced biological activity |
1-Chloro-1-(4-methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one | C11H10ClF3OS | Contains methylthio group; different biological profile |
Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of similar compounds and evaluated their anticancer efficacy. The study found that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cell lines (MDA-MB-468), indicating that structural variations can lead to substantial differences in biological activity .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of fluorinated compounds, including those similar to this compound. The results indicated that these compounds exhibited potent activity against Gram-positive bacteria, suggesting their potential as lead candidates in antibiotic development .
Properties
Molecular Formula |
C12H12ClF3O2 |
---|---|
Molecular Weight |
280.67 g/mol |
IUPAC Name |
1-chloro-1-[4-ethyl-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2/c1-3-8-4-5-9(11(13)7(2)17)10(6-8)18-12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI Key |
ZAQLVULGSOEAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(C(=O)C)Cl)OC(F)(F)F |
Origin of Product |
United States |
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